molecular formula C18H14BrN3O2 B5586853 5-(4-bromophenyl)-2-furaldehyde N-phenylsemicarbazone

5-(4-bromophenyl)-2-furaldehyde N-phenylsemicarbazone

Cat. No. B5586853
M. Wt: 384.2 g/mol
InChI Key: YOTQKDCVJLREIR-UDWIEESQSA-N
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Description

Synthesis Analysis

The synthesis of 5-(4-bromophenyl)-2-furaldehyde N-phenylsemicarbazone and related compounds involves condensation reactions that typically yield heterocyclic structures with potential biological activity. For instance, compounds synthesized from 5-(4-bromophenyl)-2-furfuraldehyde through reactions with aryloxyacetylhydrazines have been characterized by various analytical techniques, such as IR, ^1H NMR, ^13C NMR, and elemental analysis, to confirm their structures (Li Ying-jun, 2005).

Molecular Structure Analysis

The molecular structure of 5-(4-bromophenyl)-2-furaldehyde N-phenylsemicarbazone derivatives is crucial for understanding their chemical behavior and biological activity. Single-crystal X-ray diffraction studies have been employed to determine the detailed structural characteristics of similar compounds, providing insights into their coordination modes and bonding parameters (D. Ilies et al., 2013).

Chemical Reactions and Properties

The chemical reactions and properties of 5-(4-bromophenyl)-2-furaldehyde N-phenylsemicarbazone derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, forming complexes with metals, which are characterized by spectroscopic techniques to study their coordination chemistry and potential applications (D. Ilies et al., 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would likely depend on its exact structure and the specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-14-8-6-13(7-9-14)17-11-10-16(24-17)12-20-22-18(23)21-15-4-2-1-3-5-15/h1-12H,(H2,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTQKDCVJLREIR-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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